molecular formula C17H32O2 B161655 Methyl palmitelaidate CAS No. 10030-74-7

Methyl palmitelaidate

Cat. No.: B161655
CAS No.: 10030-74-7
M. Wt: 268.4 g/mol
InChI Key: IZFGRAGOVZCUFB-CMDGGOBGSA-N
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Description

Palmitelaidic Acid methyl ester, also known as methyl trans-9-hexadecenoate, is a methyl ester derivative of palmitelaidic acid. Palmitelaidic acid is a trans isomer of palmitoleic acid, a monounsaturated fatty acid. This compound is characterized by its trans double bond, which significantly alters its physical and chemical behavior compared to its cis counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitelaidic Acid methyl ester is synthesized through the esterification of palmitelaidic acid with methanol in the presence of a catalyst. The reaction typically involves heating and stirring, with common catalysts being sulfuric acid or sodium hydroxide . The reaction conditions are carefully controlled to ensure the complete conversion of palmitelaidic acid to its methyl ester form.

Industrial Production Methods

In an industrial setting, the production of Palmitelaidic Acid methyl ester follows a similar esterification process but on a larger scale. The process involves the continuous addition of methanol and catalyst to a reactor containing palmitelaidic acid. The mixture is heated and stirred to facilitate the reaction, and the product is then purified through distillation to remove any unreacted methanol and by-products .

Chemical Reactions Analysis

Types of Reactions

Palmitelaidic Acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Palmitelaidic Acid methyl ester involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. The trans double bond in the compound affects the packing of lipid molecules, potentially altering membrane-associated processes. Additionally, it may interact with specific molecular targets, such as enzymes involved in lipid metabolism .

Properties

IUPAC Name

methyl (E)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFGRAGOVZCUFB-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314798
Record name Methyl palmitelaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-74-7
Record name Methyl palmitelaidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10030-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl palmitelaidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl palmitelaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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